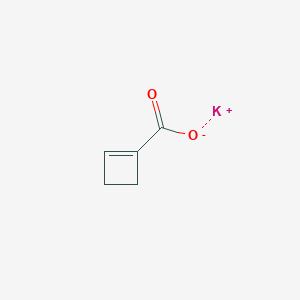
Potassiumcyclobut-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassiumcyclobut-1-ene-1-carboxylate is a chemical compound with the molecular formula C₅H₅KO₂. It is a potassium salt of cyclobutene carboxylic acid, characterized by a cyclobutene ring structure with a carboxylate group attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassiumcyclobut-1-ene-1-carboxylate typically involves the reaction of cyclobutene carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid reacts with the base to form the potassium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and an organic solvent.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing capabilities.
Purification: Filtration and crystallization techniques to obtain high-purity product.
Quality Control: Analytical methods such as NMR, HPLC, and LC-MS to ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
Potassiumcyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutene carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents.
Major Products
Oxidation: Cyclobutene carboxylate derivatives with additional oxygen-containing functional groups.
Reduction: Cyclobutanol or other reduced forms of the carboxylate.
Substitution: Esters, amides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Potassiumcyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassiumcyclobut-1-ene-1-carboxylate involves its interaction with molecular targets through its carboxylate group. The compound can form ionic bonds with positively charged sites on proteins or enzymes, potentially altering their activity. The cyclobutene ring structure also contributes to its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutene carboxylic acid: The parent acid of potassiumcyclobut-1-ene-1-carboxylate.
Cyclobutane carboxylate: A similar compound with a saturated ring structure.
Potassium cyclopropane carboxylate: A related compound with a three-membered ring.
Uniqueness
This compound is unique due to its cyclobutene ring structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the carboxylate group also enhances its solubility and interaction with other molecules, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C5H5KO2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
potassium;cyclobutene-1-carboxylate |
InChI |
InChI=1S/C5H6O2.K/c6-5(7)4-2-1-3-4;/h2H,1,3H2,(H,6,7);/q;+1/p-1 |
Clave InChI |
HSPDTHDMLGLWRS-UHFFFAOYSA-M |
SMILES canónico |
C1CC(=C1)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)

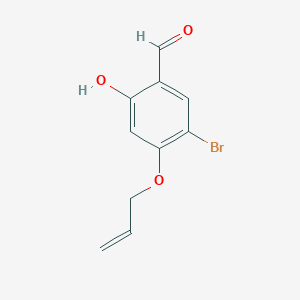
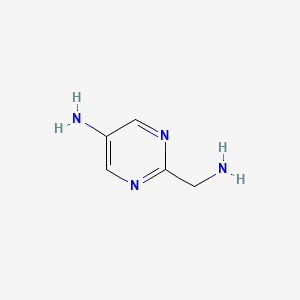
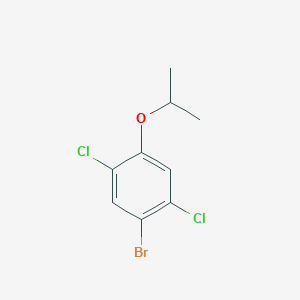
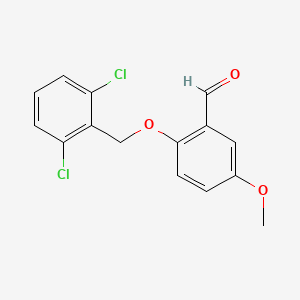
![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one](/img/structure/B13005625.png)
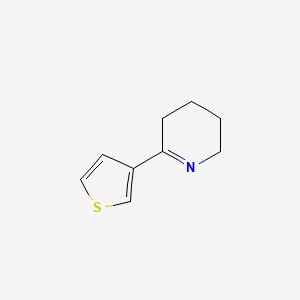
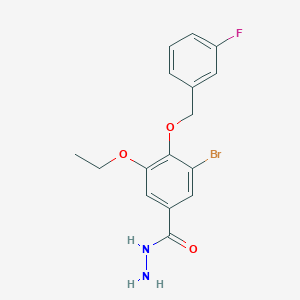

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13005642.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13005650.png)
